molecular formula C9H15N3O B13173551 N-(Pentan-2-yl)-1H-imidazole-1-carboxamide

N-(Pentan-2-yl)-1H-imidazole-1-carboxamide

Cat. No.: B13173551
M. Wt: 181.23 g/mol
InChI Key: QNWVTTDUTMWZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pentan-2-yl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a pentan-2-yl group attached to the nitrogen atom of the imidazole ring and a carboxamide group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-2-yl)-1H-imidazole-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole with pentan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(Pentan-2-yl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(Pentan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Pentan-2-yl)-1H-imidazole-1-carboxamide: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The pentan-2-yl group provides a distinct steric and electronic environment compared to other alkyl-substituted imidazole derivatives, potentially leading to unique properties and applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-pentan-2-ylimidazole-1-carboxamide

InChI

InChI=1S/C9H15N3O/c1-3-4-8(2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13)

InChI Key

QNWVTTDUTMWZHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)N1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.